Methyl 6-ethylmorpholine-2-carboxylate
Description
Methyl 6-ethylmorpholine-2-carboxylate is a substituted morpholine derivative characterized by a six-membered morpholine ring with an ethyl group at the C6 position and a methyl ester at the C2 position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and ability to modulate physicochemical properties such as solubility and bioavailability .
For example, methyl esters of heterocycles like quinoline or benzofuran are commonly synthesized via methylation of their corresponding carboxylic acids using methyl iodide and a base (e.g., potassium carbonate) under reflux conditions .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 6-ethylmorpholine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-6-4-9-5-7(12-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
CQITYXADGWOMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-ethylmorpholine-2-carboxylate typically involves the reaction of 6-ethylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 6-ethylmorpholine-2-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-ethylmorpholine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 6-ethylmorpholine-2-carboxylate with four structurally related compounds, highlighting key differences in substituents, molecular weight, and synthesis methods:
Key Observations:
Substituent Effects: The ethyl group at C6 in the target compound may enhance lipophilicity compared to the methyl-substituted morpholine analog . Chloro or methoxy substituents in benzothiophene or quinoline derivatives (e.g., ) introduce distinct electronic effects, influencing reactivity and binding affinity.
Synthesis Methods: Methyl esters are consistently synthesized via methylation of carboxylic acids using methyl iodide (e.g., ). Ethyl esters, such as in , employ ethanol-based esterification.
Molecular Weight and Applications: Higher molecular weight compounds like Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (293.32 g/mol) are associated with biological activity (e.g., P-glycoprotein inhibition) , whereas morpholine derivatives may serve as chiral intermediates or solubility modifiers.
Physicochemical Properties
While direct data on the target compound are absent, analogs provide context:
- Morpholine Derivatives : Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate (173.21 g/mol) shares the same molecular weight as the target compound, suggesting similar volatility and solubility profiles .
- Aromatic Heterocycles : Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (226.68 g/mol) has higher molecular weight due to the aromatic benzothiophene core and chloro substituent, likely reducing solubility in polar solvents compared to morpholine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
